molecular formula C20H16ClFN4O B13035495 2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile

2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile

Cat. No.: B13035495
M. Wt: 382.8 g/mol
InChI Key: PZKDNHZCJIRCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is known for its potential pharmacological properties, particularly in the field of cancer research. It is characterized by the presence of a quinazoline ring system, which is a common structural motif in many biologically active molecules .

Preparation Methods

The synthesis of 2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This step typically involves the cyclization of appropriate precursors under specific conditions to form the quinazoline ring.

    Introduction of the morpholino group: The morpholino group is introduced through a substitution reaction, where a suitable leaving group on the quinazoline core is replaced by the morpholino group.

    Chlorination and fluorination:

    Formation of the acetonitrile group:

Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Scientific Research Applications

2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile involves the inhibition of DNA-dependent protein kinase (DNA-PK) activity. This enzyme plays a crucial role in the repair of DNA double-strand breaks, which are critical for cancer cell survival. By inhibiting DNA-PK, the compound prevents the repair of DNA damage, leading to cancer cell death. The molecular targets and pathways involved include the DNA-PK complex and associated signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile include other quinazoline derivatives, such as:

    Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.

    Erlotinib: Another EGFR inhibitor with a similar quinazoline core structure.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.

The uniqueness of this compound lies in its specific inhibition of DNA-PK, which distinguishes it from other quinazoline derivatives that primarily target EGFR or HER2 .

Properties

Molecular Formula

C20H16ClFN4O

Molecular Weight

382.8 g/mol

IUPAC Name

2-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]acetonitrile

InChI

InChI=1S/C20H16ClFN4O/c21-17-11-18(22)16(9-13(17)3-4-23)20-15-2-1-14(10-19(15)24-12-25-20)26-5-7-27-8-6-26/h1-2,9-12H,3,5-8H2

InChI Key

PZKDNHZCJIRCJU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)C(=NC=N3)C4=C(C=C(C(=C4)CC#N)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.